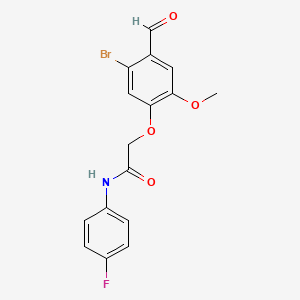

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide (2-BFMFPA) is an organobromine compound with a broad range of applications in scientific research. It has been studied for its potential to act as an inhibitor of several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, 2-BFMFPA has been used in laboratory experiments to investigate the effects of various drugs and other substances on the human body.

Aplicaciones Científicas De Investigación

Effects of Halides in Degradation Processes

Studies have investigated the roles of halides in degradation processes of related compounds. For instance, the effect of halide ions on the degradation of acetaminophen with UV/H2O2 treatment demonstrates the complex interactions between bromide ions and organic compounds, suggesting potential applications in water and wastewater treatment to enhance degradation rates of pollutants (Li et al., 2015).

Radioligands for Peripheral Benzodiazepine Receptors

Research on N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its analogs, such as [(18)F]FMDAA1106 and [(18)F]FEDAA1106, highlights their potential as potent radioligands for peripheral benzodiazepine receptors (PBR), indicating their use in neuroimaging to study brain disorders and inflammation (Zhang et al., 2003).

Fluorogenic Labelling for HPLC Analyses

The application of related bromoacetyl compounds in fluorogenic labelling for high-performance liquid chromatography (HPLC) analyses of carboxylic acid salts in pharmaceuticals showcases the potential of these compounds in analytical chemistry for sensitive and selective drug analysis (Gatti et al., 1996).

Synthesis and Pharmacological Assessment

The synthesis of novel acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents points to the versatility of such compounds in medicinal chemistry, offering insights into new drug development pathways (Rani et al., 2016).

Antioxidant Activity from Marine Sources

The isolation of nitrogen-containing bromophenols from marine algae and their significant radical scavenging activity underline the potential of bromophenol derivatives in developing natural antioxidants for food and pharmaceutical applications (Li et al., 2012).

Propiedades

IUPAC Name |

2-(5-bromo-4-formyl-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFNO4/c1-22-14-6-10(8-20)13(17)7-15(14)23-9-16(21)19-12-4-2-11(18)3-5-12/h2-8H,9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBPZBJHHZAPMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acryloyl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B2825129.png)

![4-[(1H-imidazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2825137.png)

![5-Fluoro-2-[1-(3-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2825150.png)

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2825152.png)